Aluminum fluoride
Description
Historical Trajectories and Milestones in Aluminum Fluoride (B91410) Research
The history of aluminum fluoride is intrinsically linked with the broader history of fluorine chemistry and the aluminum industry. While the element fluorine was named in 1813, its isolation proved challenging for decades. gw-project.org The journey of this compound's significance began in earnest in the late 19th and early 20th centuries.
A pivotal moment was the development of the Hall-Héroult process in the late 1880s, which revolutionized aluminum production. noahchemicals.com This electrolytic process required a flux to lower the high melting point of aluminum oxide (alumina), and a mixture containing cryolite (B1665278) (sodium this compound) and this compound proved to be highly effective. noahchemicals.comwikipedia.org This application established this compound as a critical component in metallurgy. noahchemicals.com
In the early 1900s, research took an unexpected turn. A dental condition known as "Colorado brown stain" or mottled teeth, first investigated by Dr. Frederick McKay in Colorado Springs, was observed to be prevalent in certain areas. friscominimolars.comnih.gov For years, the cause was a mystery, though it was noted that affected teeth were surprisingly resistant to decay. friscominimolars.com In 1931, H.V. Churchill, a chief chemist for the Aluminum Company of America (ALCOA), used a more powerful analytical method to test water from Bauxite, Arkansas, a town with a high incidence of mottling, and identified high levels of fluoride as the cause. gw-project.orgfriscominimolars.comnih.gov This discovery, stemming from industrial research related to aluminum byproducts, was a crucial milestone that connected fluoride compounds to biological effects and spurred further investigation into the properties and impacts of fluorides.
These parallel developments—one in industrial metallurgy and the other in public health and chemistry—laid the foundation for a deeper understanding of this compound and its related compounds, setting the stage for its diverse modern applications.
Contemporary Significance of this compound in Advanced Chemical Sciences and Engineering
Today, this compound's role extends far beyond its foundational use in aluminum smelting, where it remains indispensable. persistencemarketresearch.com Over 95% of industrially produced this compound is used in aluminum electrolysis. boulingchem.com In the Hall-Héroult process, it acts as a flux with cryolite to lower the melting point of alumina (B75360) to below 1000 °C and increase the conductivity of the electrolyte bath, thereby reducing energy consumption. noahchemicals.comwikipedia.orgboulingchem.comfluorsid.com
In the realm of advanced materials and chemical synthesis , this compound exhibits significant versatility:
Catalysis: It serves as a potent Lewis acid catalyst in various organic reactions, including the synthesis of fluorocarbons, alkenes, and aromatics. noahchemicals.comboulingchem.comchemkraft.irresearchgate.net High surface area this compound is particularly noted for its exceptional Lewis acidity, playing a crucial role in heterogeneous catalysis for reactions involving C-H and C-F bond activation. researchgate.net
Ceramics and Glass Manufacturing: It is used as a fluxing agent to lower the melting point of materials during the firing of ceramics, contributing to the strength and durability of products like tiles and porcelain. chemkraft.ir In the glass industry, it helps produce high-quality glass and enamels and is an ingredient in the production of fluoroaluminate glasses, which are used in applications like optical fibers. wikipedia.orgchemkraft.irnoahchemicals.com
Optical Applications: Thin films of this compound are used as low-index optical coatings, particularly for applications requiring transparency in the far ultraviolet spectrum. wikipedia.org Research has also explored its use as a barrier layer to slow the oxidation of aluminum mirrors. byu.edu
Furthermore, this compound is finding applications in environmental engineering and biotechnology :
Environmental Remediation: It is employed as a coagulant in wastewater treatment, where it promotes the agglomeration of suspended particles. df-chemicals.com It can also be used for pH adjustment in wastewater and as a gas adsorbent for controlling air pollution from volatile organic compounds (VOCs). df-chemicals.com
Biochemical Research: this compound complexes, which can mimic the structure of phosphate (B84403), are used by researchers to study the mechanistic aspects of phosphoryl transfer reactions. wikipedia.org This has been valuable for investigating the activation of G proteins, which are fundamental to many cellular processes. wikipedia.org
The expanding applications underscore the compound's importance in driving innovation across multiple high-tech industries, including electronics, petrochemicals, and pharmaceuticals. persistencemarketresearch.comchemkraft.ir
Scope and Research Orientations of the Outline
This article provides a focused examination of the chemical compound this compound. The scope is structured to deliver a thorough and scientifically grounded overview, beginning with its historical context and proceeding to its modern-day significance. The primary research orientations are centered on its fundamental properties, its critical role in industrial processes, and its application in advanced scientific fields. The content will delve into detailed research findings concerning its synthesis, material characteristics, and diverse functionalities, supported by structured data for clarity and depth. The discussion will remain strictly within the confines of chemical and engineering sciences, without venturing into dosage, administration, or safety profiles.
Structure
2D Structure
Properties
IUPAC Name |
trifluoroalumane | |
|---|---|---|
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InChI |
InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |
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InChI Key |
KLZUFWVZNOTSEM-UHFFFAOYSA-K | |
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Canonical SMILES |
F[Al](F)F | |
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Molecular Formula |
AlF3 | |
| Record name | ALUMINUM FLUORIDE | |
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| Record name | aluminium trifluoride | |
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| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Weight |
83.976748 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |
| Record name | ALUMINUM FLUORIDE | |
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| Record name | Aluminum fluoride (AlF3) | |
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| Record name | Aluminum fluoride | |
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Solubility |
Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |
| Record name | ALUMINUM FLUORIDE | |
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Density |
2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |
| Record name | ALUMINUM FLUORIDE | |
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| Record name | ALUMINUM FLUORIDE | |
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Vapor Pressure |
1 mm Hg @ 1238 °C | |
| Record name | ALUMINUM FLUORIDE | |
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Impurities |
0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |
| Record name | ALUMINUM FLUORIDE | |
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Color/Form |
White, hexagonal crystals | |
CAS No. |
7784-18-1 | |
| Record name | ALUMINUM FLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aluminum fluoride | |
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| Record name | Aluminum fluoride | |
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| Record name | Aluminum fluoride (AlF3) | |
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| Record name | ALUMINUM FLUORIDE | |
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Melting Point |
1291 °C | |
| Record name | ALUMINUM FLUORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Material Architectures of Aluminum Fluoride
Fabrication of Low-Dimensional and Thin Film Aluminum Fluoride (B91410) Structures
Atomic Layer Deposition (ALD) of Aluminum Fluoride Thin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables the growth of highly conformal and uniform layers with precise thickness control, typically at the atomic scale. This method is particularly well-suited for complex geometries and for applications requiring ultrathin, high-purity films. Several precursor combinations and process variations have been developed for the ALD of this compound.
Precursor Systems and Deposition Conditions: Commonly employed precursor pairs for AlF₃ ALD include trimethylaluminum (B3029685) (TMA) with hydrogen fluoride (HF) or HF-pyridine, and aluminum chloride (AlCl₃) with titanium tetrafluoride (TiF₄). Plasma-enhanced ALD (PEALD), utilizing TMA with SF₆ or H₂ plasma, offers advantages in achieving high purity and lower deposition temperatures.
AlCl₃ and TiF₄: This halide-halide exchange method allows for AlF₃ deposition in a temperature range of 160–340 °C researchgate.netacs.orgaip.org. Growth rates can reach approximately 1.1 Å per cycle at 220 °C researchgate.netacs.org. Films deposited using this method show low levels of Cl and Ti impurities, decreasing with increasing temperature, often below 1 at.% at 280 °C aip.org.
TMA and HF/HF-Pyridine: Using TMA and HF-pyridine, AlF₃ ALD can be performed between 75 °C and 300 °C, with a growth rate of around 1.43 Å/cycle at 100 °C colorado.edu. Films deposited via this route are nearly stoichiometric AlF₃ with minimal oxygen impurities (~2 at.%) colorado.edu.
TMA and SF₆ Plasma: This PEALD approach enables deposition between 50 °C and 300 °C, with growth rates ranging from 1.50 Å to 0.55 Å per cycle researchgate.netaip.org. The resulting films exhibit high purity and a density close to the bulk value researchgate.netaip.org.
TMA, HF-P, and H Radicals: Both thermal ALD and PEALD using these precursors have been investigated. At 100 °C, thermal ALD yields a growth rate of 1.1 Å/cycle, while PEALD yields 0.7 Å/cycle aip.org. PEALD films in this system may contain Al-rich clusters aip.org.
Film Properties: AlF₃ thin films deposited by ALD typically exhibit a low refractive index, generally between 1.35 and 1.40 across various wavelengths researchgate.netresearchgate.netaip.orgaip.org. They possess a wide bandgap exceeding 10 eV researchgate.netaip.org. At lower deposition temperatures, the films are often amorphous, with crystallinity increasing at higher temperatures aip.org. Impurity levels, particularly oxygen, are generally kept low through careful process control colorado.eduaip.org.
Table 1: this compound Atomic Layer Deposition Parameters and Properties
| Precursor Pair | Deposition Temperature Range (°C) | Growth Rate (Å/cycle) | Refractive Index (at specific wavelength) | Key Film Properties | Reference(s) |
| AlCl₃ / TiF₄ | 160–340 | ~1.1 (at 220°C) | 1.36 (at 580 nm) | Amorphous below 260°C, crystallinity increases at higher temps. Low Cl/Ti impurities. | researchgate.netacs.orgaip.org |
| TMA / HF-Pyridine | 75–300 | 1.43 (at 100°C) | Not specified for this method | Nearly stoichiometric AlF₃, ~2 at.% O impurity. | colorado.edu |
| TMA / SF₆ Plasma | 50–300 | 1.50–0.55 | 1.35 (at 633 nm) | High purity, density ~2.8 g/cm³. | researchgate.netaip.org |
| TMA / HF-P / H Radicals (Thermal) | 100 | 1.1 | Not specified for this method | ~2 at.% O impurity. | aip.org |
| TMA / HF-P / H Radicals (PEALD) | 100 | 0.7 | Not specified for this method | ~2 at.% O impurity. May contain Al-rich clusters (14%). | aip.org |
| Optimal PEALD (general) | 200–250 | 0.75–0.8 | Not specified for this method | Optimized for FUV mirror stability. | spiedigitallibrary.orgresearchgate.net |
Surface Passivation and Overcoat Engineering
This compound plays a significant role in surface passivation and overcoat engineering across various technological domains, primarily by forming protective layers that enhance material stability and device performance.
Passivation of Aluminum Mirrors: In ultraviolet (UV) optics, AlF₃ serves as a protective layer for aluminum mirrors, preventing degradation caused by native oxide formation and enhancing reflectance in the far-UV (FUV) range. Low-temperature plasma-enhanced ALD (PEALD) using electron-beam generated plasmas, often with SF₆ or NF₃ gas mixtures, is employed to simultaneously etch away the native oxide and deposit a conformal AlF₃ passivation layer spiedigitallibrary.orgresearchgate.netosti.gov. NF₃ has shown to be more efficient than SF₆ due to higher atomic fluorine content optica.org. Optimal deposition temperatures for AlF₃ on mirrors are typically between 200–250 °C, contributing to improved FUV reflectance and mirror stability researchgate.net. While PEALD AlF₃ can exhibit Al-rich clusters that contribute to UV absorption, thermal ALD processes have demonstrated reduced absorption asu.edu.
Passivation in Other Systems:
Perovskite Solar Cells: While direct AlF₃ passivation is less common, fluoride-based treatments in general are utilized to passivate inorganic perovskite materials, reducing non-radiative recombination and improving photovoltaic efficiency and stability researchgate.netnih.govrsc.orgresearchgate.net.
Lithium-Ion Batteries: AlF₃ coatings are extensively used to enhance the performance of both cathode and anode materials in lithium-ion batteries rsc.orgresearchgate.netaimspress.comresearchgate.netaimspress.com. For cathodes, AlF₃ coatings improve high-voltage cycling stability, capacity retention, and rate capability by forming a protective layer that mitigates electrolyte-electrode reactions and acts as an HF scavenger aimspress.comaimspress.com. For anodes, AlF₃ coatings contribute to a more stable and conductive solid electrode interphase layer, boosting rate performance and cycle life rsc.org. AlF₃ also protects the aluminum current collector from electrolyte corrosion aimspress.comaimspress.com.
Overcoat Engineering: The integration of AlF₃ into multilayer structures, such as AlF₃/polyimide nanolaminates deposited by ALD, can lead to synergistic improvements in dielectric properties, including enhanced dielectric constants and reduced leakage currents mdpi.com. The presence of excess fluorine in ALD-grown AlF₃ films can also create metal vacancies, potentially improving lithium-ion conductivity researchgate.net.
Preparation and Characterization of this compound Hydrates and Solvates
This compound exists not only in its anhydrous form but also as various hydrates and solvates, which are often intermediates in synthesis or possess unique properties themselves. Their preparation typically involves aqueous precipitation or reactions in specific solvents, followed by comprehensive characterization.
Preparation Methods: A common route for preparing this compound hydrates involves the reaction of aluminum sources with hydrofluoric acid (HF) in aqueous solutions. For instance, aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃) can be dissolved in aqueous HF, leading to the precipitation of this compound trihydrate (AlF₃·3H₂O) researchgate.netmdpi.com. Other methods include:
Template-Assisted Synthesis: Utilizing carbon templates, such as sucrose-impregnated γ-Al₂O₃, followed by fluorination with HF and subsequent removal of the template, can yield high surface area AlF₃, often in its α or β trihydrate forms researchgate.netniscpr.res.inrsc.org.
Ionothermal Synthesis: Employing ionic liquids as both solvents and fluoride sources can facilitate the synthesis of specific hydrates, such as this compound hexahydrate (AlF₃·6H₂O) researchgate.netresearchgate.net.
Mechanochemical Reactions: These can produce this compound hydrates with varying Al/F molar ratios and structural disorder researchgate.net.
Byproduct Utilization: Processes involving fluosilicic acid and ammonium (B1175870) bicarbonate can be used to synthesize this compound hydrates from industrial byproducts google.com. This compound hydroxy hydrate (B1144303) (AFHH) can be synthesized from waste cryolite (B1665278) nih.gov.
Characterization Techniques: A suite of analytical techniques is employed to elucidate the structure, composition, and properties of this compound hydrates and solvates:
X-ray Powder Diffraction (XRD): Essential for identifying crystalline phases, including different polymorphs of hydrates like α- and β-AlF₃·3H₂O researchgate.netniscpr.res.inrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to determine the water content and study thermal decomposition behavior, crucial for identifying hydrates and solvates researchgate.netresearchgate.netmdpi.comscielo.br.
Spectroscopic Methods (FTIR, NMR): Infrared (IR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (²⁷Al, ¹⁹F MAS NMR) provide information on chemical bonding, coordination environments, and structural features researchgate.netniscpr.res.inresearchgate.netresearchgate.netnih.govmdpi.com.
Surface Area Analysis (BET/Physisorption): Techniques like nitrogen physisorption are used to quantify the surface area of synthesized materials, particularly important for high surface area AlF₃ derived from hydrates researchgate.netniscpr.res.in.
Microscopy (SEM, AFM) and Elemental Analysis (EDX, XPS): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) reveal morphology and surface topography, while Energy-dispersive X-ray spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) determine elemental composition and chemical states researchgate.netaip.orgresearchgate.netmdpi.comniscpr.res.inresearchgate.net.
Known Hydrates and Solvates: Several hydrates of this compound are known, including:
Monohydrate (AlF₃·H₂O) mdpi.comresearchgate.netresearchgate.netwikipedia.org
Trihydrate (α- and β-AlF₃·3H₂O) mdpi.comniscpr.res.inrsc.orgresearchgate.netresearchgate.netgoogle.comnih.govwikipedia.org
Hexahydrate (AlF₃·6H₂O) researchgate.netresearchgate.netwikipedia.org
Nonahydrate (AlF₃·9H₂O) researchgate.netresearchgate.netwikipedia.org
this compound hydroxy hydrate (AFHH) nih.gov
The thermal decomposition of AlF₃·3H₂O can yield anhydrous AlF₃ with high specific surface areas, typically ranging from 120 to 60 m²/g, depending on the treatment temperature researchgate.net. These hydrates are generally stable in ambient conditions and can serve as precursors for anhydrous AlF₃ or as functional materials themselves.
Compound List:
this compound (AlF₃)
this compound monohydrate (AlF₃·H₂O)
this compound trihydrate (α-AlF₃·3H₂O, β-AlF₃·3H₂O)
this compound hexahydrate (AlF₃·6H₂O)
this compound nonahydrate (AlF₃·9H₂O)
this compound hydroxy hydrate (AFHH)
Crystallographic Features, Electronic Structure, and Phase Transformations of Aluminum Fluoride
Analysis of Pore Structure and Surface Area Characteristics (BET N₂ Physisorption)
The determination of surface area and pore structure is crucial for understanding the behavior and potential applications of aluminum fluoride (B91410) (AlF₃). The Brunauer-Emmett-Teller (BET) method, utilizing nitrogen (N₂) physisorption at cryogenic temperatures (typically 77 K), is the standard technique for quantifying these properties iitd.ac.inmicromeritics.comhoriba.comjainuniversity.ac.inanton-paar.com. This method relies on the physical adsorption of gas molecules onto the material's surface and within its pores, allowing for the calculation of specific surface area, pore volume, and pore size distribution iitd.ac.inmicromeritics.comhoriba.com.
Research has shown that the synthesis method significantly influences the surface area and porosity of AlF₃. For instance, high surface area (HS) aluminum fluoride has been synthesized and characterized, with its pore structure and disorder being evident from BET-N₂ adsorption-desorption isotherms psu.edu. Direct fluorination of γ-Al₂O₃ under HF atmosphere at 400 °C yielded α-AlF₃ with a specific surface area of 17 m²/g niscpr.res.in. In contrast, using a precursor like β-AlF₃·3H₂O for α-AlF₃ synthesis resulted in a significantly higher surface area of 123 m²/g niscpr.res.in. Standard BET instruments are capable of measuring specific surface areas typically from 0.01 m²/g upwards, with lower surface area materials measurable using alternative adsorbates like krypton iitd.ac.injainuniversity.ac.inmicrotrac.com. The pore size distribution analysis generally covers a range from approximately 0.35 nm to 500 nm in diameter iitd.ac.injainuniversity.ac.inanton-paar.commicrotrac.combsd-sorb.com.
Table 3.4.1: Reported BET Surface Areas for this compound Preparations
| Preparation Method / Precursor | Resulting AlF₃ Phase | Reported BET Surface Area (m²/g) | Reference |
| Direct fluorination of γ-Al₂O₃ at 400 °C | α-AlF₃ | 17 | niscpr.res.in |
| Synthesis from β-AlF₃·3H₂O precursor | α-AlF₃ | 123 | niscpr.res.in |
| General instrument capability (N₂ adsorption) | - | ≥ 0.01 | iitd.ac.injainuniversity.ac.in |
| General instrument capability (Krypton adsorption) | - | ≥ 0.0005 | iitd.ac.inmicrotrac.com |
Thermal Analysis of Phase Transitions and Structural Stability (DTA, TG/DTA)
Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis coupled with DTA (TG/DTA) are instrumental in elucidating the phase transition temperatures and structural stability of this compound psu.edueag.comabo.fi. These methods monitor changes in sample mass and/or temperature differences relative to a reference as a function of temperature, revealing thermal events like phase transformations, decomposition, and dehydration eag.comabo.fi.
The thermodynamically stable phase of this compound at room temperature is the rhombohedral α-AlF₃ psu.edu. This phase undergoes an endothermic phase transition to a cubic high-temperature phase at approximately 451°C, as evidenced by a peak in DTA measurements psu.edu. Associated with this structural change, Raman active modes characteristic of the rhombohedral phase diminish and disappear around 460°C psu.edu.
In terms of structural stability, thin films of AlF₃ have demonstrated stability up to approximately 750 K (around 477°C). Beyond this temperature, desorption in molecular form begins to occur, with significant desorption noted around 760 K (approximately 487°C) conicet.gov.arresearchgate.net.
The thermal behavior of hydrated this compound, such as this compound trihydrate (AlF₃·3H₂O), involves complex dehydration processes. TG-DTG analyses indicate that AlF₃·3H₂O undergoes staged decomposition. Initial stages involve the removal of loosely bound water and chemically bound water, leading to the formation of AlF₃·0.5H₂O and subsequently AlF₃, occurring within temperature ranges from 108°C up to 550°C researchgate.net. Specifically, the formation of AlF₃ from AlF₃·3H₂O, accompanied by the release of chemically bound water, has been observed with an endothermic peak around 137°C researchgate.net.
Table 3.5.1: Thermal Events and Phase Transitions of this compound
| Material / Event | Temperature (°C) | Thermal Signature (DTA/TG) | Notes | Reference |
| α-AlF₃ → Cubic phase transition | ~451 | Endothermic Peak | Observed via DTA | psu.edu |
| Disappearance of Raman active modes (α-AlF₃) | ~460 | - | Corresponds to phase transition | psu.edu |
| Structural stability limit of thicker AlF₃ films | ~477 (750 K) | - | Stable up to this temperature | conicet.gov.arresearchgate.net |
| Molecular desorption onset for AlF₃ films | ~487 (760 K) | - | Desorption begins | conicet.gov.arresearchgate.net |
| AlF₃·0.5H₂O → AlF₃ + 0.5H₂O (Dehydration stage II) | 277–550 | Weight Loss | Formation of anhydrous AlF₃ | researchgate.net |
| AlF₃·3H₂O → Al₂O₃ + 6HF (Decomposition stage III) | >380 | Weight Loss | Formation of alumina (B75360) and hydrogen fluoride | researchgate.net |
| Dehydration and formation of AlF₃ from AlF₃·3H₂O (Stage I) | 108–277 | Weight Loss | Removal of water | researchgate.net |
| Removal of chemically bound water and formation of AlF₃ from AlF₃·3H₂O | ~137 | Endothermic Peak | Observed in DTA | researchgate.net |
Theoretical and Computational Chemistry of Aluminum Fluoride
Density Functional Theory (DFT) for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to calculate the electronic structure and ground-state properties of materials like aluminum fluoride (B91410). mpg.de This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mpg.deyoutube.com DFT allows for the quantitative understanding of material properties from fundamental quantum mechanical laws, offering a computationally feasible alternative to solving the many-body Schrödinger equation by focusing on the electron density, a function of only three spatial coordinates. mpg.de
In practice, DFT calculations are widely used to determine structural properties of solids. For fluoride compounds, DFT studies within the local density approximation (LDA) have been employed to calculate ground-state electronic properties. These calculations for various fluorite crystals have shown good agreement with experimental data and previous theoretical results regarding properties like lattice constants and bulk moduli. researchgate.net DFT can also elucidate the electronic band structure and the density of states, providing insights into the electronic nature of the material, such as its band gap. researchgate.net While specific DFT results for AlF₃ were not detailed in the provided sources, the methodology is standard for such crystalline solids.
Table 1: Examples of Properties Calculated Using DFT for Solids This table is illustrative of the types of data obtained from DFT calculations as described in the sources.
| Property | Typical Accuracy/Observation | Source |
| Lattice Constants | Usually accurate to within a few percent with LDA. | mpg.de |
| Bulk Moduli | Relative errors can be large; improvements with different functionals are statistical. | mpg.de |
| Band Gaps | Calculated values are compared with experimental data to validate the method. | researchgate.net |
Molecular Dynamics and Ab Initio Simulations of Diffusion and Intercalation Mechanisms
Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) are powerful simulation techniques for studying the dynamic behavior of atoms and ions, including diffusion in molten salts and at interfaces. AIMD, in particular, combines classical molecular dynamics with electronic structure calculations (often DFT), providing a more accurate description of interatomic forces. escholarship.org
AIMD simulations have been successfully applied to investigate the ionic structure and transport properties of molten fluoride salt systems containing aluminum fluoride, which are relevant to industrial processes like aluminum electrolysis. mdpi.comresearchgate.net In a study of the K₃AlF₆-2.2NaF-AlF₃ molten system, AIMD was used to elucidate the microstructure and diffusion of various ions. mdpi.com The simulations revealed that the primary complex ion species are [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.comresearchgate.net The study also determined the relative diffusion rates of the ions in the system, finding that aluminum has the lowest diffusion ability compared to sodium, potassium, and fluoride ions. mdpi.comresearchgate.net Such simulations provide fundamental data that can help in optimizing industrial processes. mdpi.com
Studies on related aluminum compounds, such as alumina (B75360) (Al₂O₃), also utilize MD to investigate diffusion. For instance, MD simulations of the α-Al₂O₃/AlSi12 interface showed that the self-diffusion coefficient for aluminum atoms in alumina is higher than that for oxygen atoms. mdpi.com These computational approaches are essential for understanding the mechanisms of atomic and ionic transport at high temperatures. mdpi.com
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational modeling, primarily using DFT, is instrumental in uncovering the detailed mechanisms of chemical reactions involving this compound. A significant area of research has been the fluorination of alumina (Al₂O₃) surfaces, which is critical for understanding the reactivity of aluminum particles passivated by an oxide shell. nih.govacs.orgttu.edu
DFT calculations have been performed to model the exothermic surface reactions between alumina and various fluorinated molecules like HF, CH₃F, and CF₄. nih.govacs.org These studies model the alumina surface using clusters of atoms and investigate how fluorinated species react with surface hydroxyl (-OH) groups to form Al-F bonds. ttu.eduaip.org The calculations reveal the reaction pathways and associated energy changes, showing that such reactions are energetically favorable. nih.govacs.org
Key mechanistic insights from these computational studies include:
Active Sites: The reactivity depends on the type of active site on the alumina surface. Reactions at terminal hydroxyl groups (bound to one Al atom) are more energetic than those at bridging hydroxyl groups. nih.govacs.orgttu.edu
Reactant Species: The energy released during the fluorination reaction varies with the fluorinating agent. For terminal -OH bonds, the exothermicity decreases in the order CF₄ > HF > CH₃F. nih.govacs.orgttu.edu
Coordination Effects: The reaction mechanism is influenced by the coordination number of the aluminum atom at the active site. Models representing four-, five-, and six-coordinated aluminum atoms have been used to study the fluorination process. aip.org
These computational findings connect molecular-level reaction kinetics to macroscopic energy measurements, helping to explain how surface treatments can facilitate the ignition and combustion of aluminum particles. nih.govacs.orgresearchgate.net
Table 2: Relative Exothermicity of Alumina Surface Fluorination
| Fluorinating Reactant | Relative Energy Output | Source |
| CF₄ | Highest | nih.govacs.orgttu.edu |
| HF | Intermediate | nih.govacs.orgttu.edu |
| CH₃F | Lowest | nih.govacs.orgttu.edu |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides essential tools for predicting spectroscopic parameters, which aids in the identification and structural characterization of molecules. The prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for fluorinated compounds is a key application of these methods. rsc.orgnsf.gov
DFT-based procedures are commonly evaluated for their ability to predict ¹⁹F NMR chemical shifts with a good balance of accuracy and modest computational cost. rsc.org The process involves calculating the magnetic shielding tensor for the fluorine nuclei in a molecule, from which the chemical shift is derived. The accuracy of these predictions depends on the chosen DFT functional and basis set. rsc.orgnsf.gov For instance, studies have recommended methods like ωB97XD/aug-cc-pvdz for their performance. rsc.org
When predicting NMR parameters, several factors must be considered:
Dispersion Corrections: Including dispersion corrections in the DFT methodology can improve the accuracy of calculated NMR parameters to within a few parts per million (ppm) of experimental values. nih.gov
Solvation Models: The inclusion of implicit solvation models to mimic the effect of a solvent can be evaluated, though in some cases, gas-phase calculations have been found to be more accurate. nih.gov
Basis Sets: The choice of basis set is critical. For fluorine, adding a second diffuse function or extra polarization may not necessarily improve accuracy due to fluorine's high electronegativity, which limits the polarizability of its electron density. nsf.govnih.gov
These computational tools are valuable for characterizing reaction intermediates and products, helping to elucidate mechanistic pathways in reactions involving fluorinated species. rsc.org
Theoretical Frameworks for Aluminum-Fluoride Complexation and Coordination Geometries
Theoretical and computational frameworks are crucial for understanding the complexation of aluminum ions with fluoride ions in solution, which leads to the formation of various aluminum-fluoride species (AlFₓ). The distribution of these complexes is highly dependent on factors like pH, fluoride concentration, and the ionic strength of the solution. researchgate.net
In aqueous solutions, the Al³⁺ ion is typically hydrated, forming species like [Al(H₂O)₆]³⁺ at low pH. nih.gov As fluoride is introduced, a series of complexation equilibria occur, forming species such as AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻, AlF₅²⁻, and AlF₆³⁻. researchgate.net Computational studies, along with experimental techniques like ²⁷Al NMR, have provided significant insights into the coordination geometries of these complexes. mdpi.com
Key findings from these theoretical and experimental frameworks include:
Predominant Geometry: In the absence of other competing ligands and at a pH below 8, the octahedral coordination sphere is predominant for fluoroaluminate complexes in aqueous solutions. mdpi.com This includes aquated species like AlF₂⁺·4H₂O, AlF₃·3H₂O, and AlF₄⁻·2H₂O. mdpi.com
Biological Mimicry: Aluminum-fluoride complexes are of significant interest in biochemistry because they can act as mimics of the phosphate (B84403) group, thereby influencing the activity of essential enzymes like phosphoryl transferases. mdpi.com
Structural Preference in Enzymes: In the active sites of enzymes, an octahedral configuration of aluminum in AlFₓ complexes is generally preferred over a trigonal-bipyramidal structure. mdpi.com
The study of these complexation equilibria and coordination geometries is essential for understanding the role and behavior of this compound in both industrial and biological systems.
Catalytic Properties and Reaction Mechanisms Involving Aluminum Fluoride
Aluminum Fluoride (B91410) as a Solid Lewis Acid Catalyst
Aluminum fluoride, particularly in its amorphous, high-surface area forms, exhibits extraordinary Lewis acidity researchgate.netmdpi.comrsc.orgchemistryviews.orgacs.orgwikipedia.orggeeksforgeeks.orgthieme-connect.com. This potent acidity allows it to function effectively as a heterogeneous catalyst in a wide array of reactions. Unlike traditional homogeneous Lewis acids, solid AlF₃ catalysts offer advantages in terms of ease of separation and recyclability. The Lewis acidity of AlF₃-based materials is often attributed to the presence of coordinatively unsaturated aluminum (CUS) sites on their surfaces, which are readily accessible to reactant molecules researchgate.netmdpi.comacs.orgcapes.gov.brrsc.orgresearchgate.net. These CUS sites, typically five-fold or four-fold coordinated aluminum atoms, can be characterized using probe molecules like carbon monoxide (CO), where characteristic frequency shifts in FTIR spectroscopy indicate the strength of the Lewis acid sites researchgate.netmdpi.com. The amorphous nature of catalysts like ACF and HS-AlF₃, often prepared via sol-gel methods or other specialized techniques, contributes to a higher density of these active sites compared to crystalline forms researchgate.netbeilstein-journals.org.
Mechanistic Investigations of Lewis Acid Catalysis by this compound
The catalytic prowess of this compound is deeply rooted in its ability to activate various chemical bonds, facilitating complex organic transformations through well-defined mechanistic pathways.
C-H and C-F Bond Activation Processes
This compound catalysts are highly effective in the activation of both C-H and C-F bonds. In C-H bond activation, AlF₃-based materials catalyze hydrogen-deuterium (H/D) exchange reactions with alkanes and aromatic hydrocarbons. For instance, high-surface this compound (HS-AlF₃) and aluminum chlorofluoride (ACF) have demonstrated the ability to activate C-H bonds in cyclohexane (B81311) and benzene (B151609) under relatively mild conditions, facilitating isotopic labeling uni-koeln.desigmaaldrich.comnih.gov.
The activation of strong C-F bonds is another significant area where AlF₃ excels. These catalysts can cleave C-F bonds in various fluoroalkanes and fluoroalkenes, a challenging task due to the high bond dissociation energy of C-F bonds thieme-connect.combeilstein-journals.orgcas.cn. Both sp² and sp³ hybridized C-F bonds can be activated, often in conjunction with a hydrogen source like silanes or germanes, leading to hydrodefluorination or dehydrofluorination reactions beilstein-journals.orgrsc.orgnih.govucl.ac.uk.
Hydroarylation and Dehydrofluorination Reactions
This compound catalysts are instrumental in hydroarylation reactions, which involve the addition of an arene to an olefin. ACF, for example, efficiently catalyzes the alkylation of benzene and toluene (B28343) with ethylene (B1197577) or propylene, yielding alkylated arenes with high conversions researchgate.netbeilstein-journals.org. The regioselectivity observed in these reactions typically follows Markovnikov's rule for non-fluorinated olefins, while fluorinated olefins can exhibit anti-Markovnikov selectivity, often linked to concurrent C-F bond activation researchgate.net.
Dehydrofluorination, the elimination of hydrogen fluoride (HF) from hydrofluorocarbons (HFCs), is a key reaction catalyzed by this compound. This process is vital for the production of hydrofluoroolefins (HFOs), which are environmentally friendlier refrigerants. AlF₃-based catalysts facilitate this transformation, often under mild temperatures, by activating both the C-F and C-H bonds involved in the elimination process chemistryviews.orgresearchgate.netbeilstein-journals.orgmatec-conferences.orgresearchgate.netgoogle.comnih.govchemrxiv.org.
Role of Surface Acidity and Coordinatively Unsaturated Aluminum Sites
The catalytic activity of this compound is intrinsically linked to its surface properties, specifically the presence and nature of its Lewis acid sites. These sites are predominantly identified as coordinatively unsaturated aluminum (CUS) atoms, which are exposed on the catalyst surface due to the material's structure and morphology researchgate.netmdpi.comacs.orgcapes.gov.brrsc.orgresearchgate.net. The Lewis acidity of these sites arises from the electron deficiency of the aluminum cation, which is enhanced by the surrounding electronegative fluoride anions.
Characterization techniques, such as FTIR spectroscopy with CO as a probe molecule, reveal that different coordination numbers of aluminum (e.g., four-fold or five-fold) contribute to varying Lewis acid strengths researchgate.netmdpi.com. Nanostructured and amorphous forms of this compound, such as ACF and HS-AlF₃, typically possess a higher concentration of these catalytically active CUS sites, leading to superior catalytic performance compared to bulk or crystalline forms researchgate.netbeilstein-journals.org. The presence of chlorine in ACF, for instance, distorts the structure, contributing to its high Lewis acidity and amorphous nature beilstein-journals.org.
Catalytic Applications in Organic Synthesis
The robust Lewis acidity and versatile reactivity of this compound make it a valuable catalyst in several key areas of organic synthesis.
Synthesis of Hydrofluoroolefins (HFOs)
One of the most significant applications of this compound catalysts is in the synthesis of hydrofluoroolefins (HFOs) through the dehydrofluorination of hydrofluorocarbons (HFCs) chemistryviews.orgbeilstein-journals.orgmatec-conferences.orggoogle.comnih.govchemrxiv.org. HFOs are considered next-generation refrigerants and blowing agents due to their low global warming potential (GWP) and zero ozone depletion potential (ODP), making their efficient synthesis a critical industrial objective. AlF₃-based catalysts, including ACF and Ni/AlF₃ systems, facilitate the selective removal of HF from HFCs like HFC-245fa, HFC-245cb, and HFC-245eb, yielding commercially important HFOs such as HFO-1234yf and HFO-1234ze chemistryviews.orgnih.govmatec-conferences.orgnih.govchemrxiv.org. These reactions can be achieved under relatively mild conditions, showcasing the catalytic efficiency of this compound materials.
Data Tables
Table 1: H/D Exchange Catalyzed by Aluminum Fluorides
| Catalyst | Reactants | Conditions | Conversion (%) | Product Distribution (Ratio) | Citation |
| HS-AlF₃ | C₆D₆ + C₆H₁₂ (0.95 mmol) | 110 °C, 22 h (CH bonds:catalyst=23) | 34 | Cyclohexane-dₓ : Methylcyclopentane-dₓ (88:12) | uni-koeln.de |
| ACF | C₆D₆ + C₆H₁₂ (0.95 mmol) | 110 °C, 22 h (CH bonds:catalyst=23) | 63 | Cyclohexane-dₓ : Methylcyclopentane-dₓ (similar to HS-AlF₃) | uni-koeln.de |
| HS-AlF₃ or ACF | C₆D₁₂ + Benzene (1.12 mmol) | 110 °C, 22 h (CH bonds:catalyst=13) | 86 | Deuterated Benzene | uni-koeln.de |
Table 2: Dehydrofluorination of Hydrofluoroalkanes Catalyzed by Ni/AlF₃
| Catalyst | Reactant | Conditions | Conversion (%) | Product(s) | Citation |
| Ni/AlF₃ | CF₃CFH₂ | 430 °C, 30 h | 29.3 | Fluoroolefins | matec-conferences.org |
| Ni/AlF₃ | CF₂HCH₃ | 250 °C, 30 h | 31.8 | Fluoroolefins | matec-conferences.org |
| ACF | HFC-245fa | Mild conditions | Not specified | Hydrofluoroolefins (e.g., HFO-1234yf, HFO-1234ze) | chemistryviews.orgnih.gov |
Compound List
this compound (AlF₃)
Aluminum chlorofluoride (ACF)
High-surface this compound (HS-AlF₃)
Cyclohexane
Cyclopentane
Benzene
Toluene
Ethylene
Propylene
1,3,5-trifluorobenzene (B1201519)
Pentafluorobenzene
Hydrofluoroolefins (HFOs)
Hydrofluorocarbons (HFCs)
1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa)
1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb)
1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb)
2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf)
1,3,3,3-tetrafluoropropene (HFO-1234ze)
Hexafluoropropene
Germanes
Silanes
Antimony pentafluoride (SbF₅)
Alumina (B75360) (Al₂O₃)
Hydrogen fluoride (HF)
Pentafluoroorthotellurate ([−OTeF₅])
Advanced Materials Science and Engineering Applications of Aluminum Fluoride: a Research Perspective
Optical and Photonic Materials Research
Aluminum fluoride (B91410) has emerged as a key material in the development of advanced optical components, particularly those requiring high performance in the ultraviolet spectrum. Its properties lend themselves to applications ranging from specialized coatings to intricate optical filters.
Development of UV Transparent Coatings and Mirrors
AlF₃ is recognized for its promising optical applications in the ultraviolet (UV) wavelength range due to its low refractive index and high transparency. Research has focused on its use in developing UV-transparent coatings and mirrors, including antireflection coatings, dielectric mirrors, and protective layers for aluminum mirrors. Atomic Layer Deposition (ALD) has proven to be a critical technique for fabricating high-quality AlF₃ thin films for these purposes. Films deposited via ALD at temperatures between 100 and 200 °C have demonstrated low optical loss, measured at less than 0.2% from visible wavelengths down to 200 nm. aip.orgaip.orgepa.gov These films are typically amorphous and exhibit moderate tensile stress. aip.orgaip.orgepa.gov Crucially, analysis indicates an absence of residual aluminum oxide components, making these films suitable for applications at even shorter UV wavelengths. aip.orgaip.orgepa.gov
AlF₃ is also considered a viable substitute for magnesium fluoride (MgF₂) in protecting aluminum mirrors from oxidation, particularly for far-ultraviolet (FUV) applications. researchgate.netnasa.govnasa.govnasa.gov Pure aluminum exhibits high reflectance across a broad spectrum but degrades in the FUV range (90-130 nm) due to native aluminum oxide formation. nasa.govnasa.gov AlF₃ overcoats, typically around 2-3 nm thick, effectively prevent this oxidation, enabling Al mirrors to maintain high reflectance in the FUV spectrum and operate without surface oxidation in the 90-160 nm range. nasa.govnasa.gov The transmission range of AlF₃ is reported to be from 200 to 8000 nm, with evaporation occurring at temperatures between 800-1000 °C using electron beam, Mo, or Ta sources. loradchemical.com
Table 1: Optical Properties of Aluminum Fluoride Thin Films
| Property | Value(s) | Wavelength/Conditions | Source(s) |
| Refractive Index | 1.36 | 550 nm | loradchemical.com |
| Refractive Index | 1.35 | 633 nm | researchgate.net |
| Refractive Index | 1.36–1.40 | Various | mdpi.comacs.org |
| Optical Loss | < 0.2% | 200–800 nm | aip.orgaip.orgepa.gov |
| Transmission Range | 200–8000 nm | loradchemical.com | |
| Evaporation Temperature | 800–1000 °C | loradchemical.com | |
| Stress | 42–105 MPa (tensile) | As deposited | aip.orgaip.orgepa.gov |
Engineering of Low Refractive Index Thin Films
The inherently low refractive index of AlF₃ is a critical characteristic for its application in thin-film optical coatings. Research has explored its use as a low-index material, often in conjunction with other compounds like aluminum oxide (Al₂O₃), to engineer optical coatings with tailored refractive indices. optica.orgresearchgate.netoptica.org By intermixing Al₂O₃ and AlF₃ using physical vapor deposition techniques, optical coatings with flexible refractive indices ranging from 1.40 to 1.75 in the deep ultraviolet (DUV) spectral region can be achieved. optica.orgresearchgate.netoptica.org The extinction coefficients for these mixture films typically fall between less than 1x10⁻⁴ and 2x10⁻³. optica.orgresearchgate.netoptica.org Furthermore, AlF₃ films deposited via ALD exhibit an amorphous structure and low surface roughness (less than 4 Å RMS), which is beneficial for reducing scatter loss in optical applications. aip.org AlF₃ also shows potential as an artificial solid electrolyte interphase (SEI) layer for protecting electrodes in batteries. researchgate.net
Integration into Oxyfluoride Glasses for Tailored Optical Properties
While much of the research on AlF₃ in optical materials focuses on thin films and coatings, its properties suggest potential for integration into glass matrices to tailor optical characteristics. However, the direct integration of AlF₃ into bulk oxyfluoride glasses for specific optical property tuning is less extensively documented in the provided research snippets compared to its thin-film applications. The primary focus remains on its use in multilayer optical structures and as protective layers, leveraging its low refractive index and UV transparency. aip.orgaip.orgepa.govresearchgate.netnasa.govnasa.govnasa.govloradchemical.comresearchgate.netacs.orgoptica.orgresearchgate.netoptica.orgresearchgate.netmaterion.comnanorh.comsamaterials.comaip.orgamazonaws.comspiedigitallibrary.orgarxiv.orgspiedigitallibrary.org
Energy Storage Systems Research
This compound is also being investigated for its role in advancing energy storage technologies, particularly in the development of safer and more efficient aluminum-ion (Al-ion) batteries.
This compound as a Solid-State Electrolyte Component in Aluminum-Ion Batteries
A significant area of research involves the incorporation of AlF₃ into electrolytes for Al-ion batteries to create solid-state electrolytes. This approach aims to overcome the limitations of traditional liquid electrolytes, such as corrosion of the aluminum anode and sensitivity to moisture, thereby enhancing battery safety and stability. eurekalert.orgrinnovabili.netacs.orgtheenergymix.comess-news.comnih.govenergi.media The inclusion of AlF₃, often in a porous 3D structure, facilitates the movement of aluminum ions, leading to increased ionic conductivity. eurekalert.orgrinnovabili.netess-news.com
One notable development is an Al-ion battery utilizing an AlF₃-based solid-state electrolyte that has demonstrated exceptional longevity, achieving 10,000 charge-discharge cycles with less than a 1% loss in capacity. eurekalert.orgrinnovabili.nettheenergymix.comess-news.com The AlF₃ framework can function as a solid diluent, improving ion migration and mitigating anode corrosion. acs.orgnih.gov Furthermore, the recyclability of the AlF₃ component is a key advantage, with reports indicating up to 80% recovery and reuse. rinnovabili.netess-news.comnih.gov While some research discusses Li-containing metal fluorides like β-Li₃AlF₆ for lithium-ion batteries, researchgate.net the primary focus for Al-ion batteries highlights AlF₃'s role in creating robust solid electrolytes. eurekalert.orgrinnovabili.netacs.orgtheenergymix.comess-news.comnih.govenergi.media A solid polymer electrolyte incorporating AlF₃ particles has also shown promise, enabling Li-ion transference and hindering dendritic growth in Li-O₂ batteries. researchgate.net
Table 2: Performance Metrics in Aluminum-Ion Battery Research
| Component/Property | Value/Description | Notes | Source(s) |
| Electrolyte Type | Solid-state electrolyte with AlF₃ salt | Enhances stability, prevents leaks, improves safety. | eurekalert.orgrinnovabili.netacs.orgtheenergymix.comess-news.comnih.govenergi.media |
| Cycle Life | 10,000 cycles | With <1% capacity loss. | eurekalert.orgrinnovabili.nettheenergymix.comess-news.com |
| Ionic Conductivity | 7.0 mS/cm | Reported for a solid-state Al-ion battery electrolyte. | rinnovabili.net |
| Recyclability of AlF₃ | Up to 80% recovery | Reduces production costs and environmental impact. | rinnovabili.netess-news.comnih.gov |
| Structural Feature of AlF₃ | 3D porous structure | Facilitates Al ion hopping and increases conductivity. | eurekalert.orgrinnovabili.netess-news.com |
Intercalation Chemistry of this compound in Electrode Materials (e.g., Graphite)
The intercalation chemistry of AlF₃ within electrode materials, particularly graphite (B72142), is an active area of research for rechargeable batteries. Theoretical studies employing density functional theory (DFT) have investigated the intercalation and diffusion of AlF₃ in graphite. rsc.orgresearchgate.netresearchgate.netacs.org These studies suggest that AlF₃ molecules can intercalate into graphite layers, forming stable configurations and exhibiting low diffusion energy barriers, potentially enabling fast battery charging and discharging. rsc.orgresearchgate.net
Research indicates that AlF₃ molecules can form clusters between graphite layers and self-assemble through interactions mediated by graphene buckling. researchgate.net AlF₃ has been utilized as an electrolyte component in rechargeable aluminum batteries with graphite electrodes, reportedly improving the reversibility of charging and discharging processes. researchgate.netresearchgate.netacs.org While AlF₃ has been explored as a solvent component in aqueous aluminum ion batteries, hydronium ions have been identified as the primary intercalation species in those systems. utoronto.ca Additionally, AlF₃ serves as a solid electrolyte interphase layer in lithium-ion batteries. mdpi.com
Compound List:
this compound (AlF₃)
Magnesium fluoride (MgF₂)
Lithium fluoride (LiF)
Aluminum oxide (Al₂O₃)
Lanthanum fluoride (LaF₃)
Titanium tetrafluoride (TiF₄)
Aluminum chloride (AlCl₃)
Lithium hexafluorophosphate (B91526) (LiPF₆)
Aluminum trifluoromethanesulfonate (B1224126) (Al(OTF)₃)
Lithium manganese oxide (LiMn₂O₄)
Lithium cobalt oxide (LiCoO₂)
Lithium nickel manganese cobalt oxide (LiNiₓMn<0xE1><0xB5><0xA7>Co<0xE2><0x82><0x91>O₂)
Lithium nickel cobalt aluminum oxide (LiNi<0xE1><0xB5><0xBD>Co<0xE1><0xB5><0xA7>Al<0xE2><0x82><0x91>O₂)
Aluminum trifluoride framework (F-SSAF)
1-ethyl-3-methylimidazolium (B1214524) chloride with AlCl₃ (EMIC-AlCl₃)
Fluoroethylene carbonate (FEC)
β-Lithium this compound (β-Li₃AlF₆)
Poly(vinylidene fluoride) (PVdF)
Role in Enhancing Performance and Longevity of Rechargeable Batteries
This compound (AlF₃) has garnered attention for its potential to improve the performance and extend the lifespan of rechargeable batteries, particularly lithium-ion batteries. Its inert nature and the stable Al³⁺ ion, which is not readily oxidized or reduced under typical battery operating conditions, make it suitable for electrode protection df-chemicals.com.
Research indicates that AlF₃ can be employed as a protective coating on cathode materials to mitigate side reactions, such as transition metal dissolution, thereby enhancing cycling stability df-chemicals.comrsc.orgfrontiersin.orgaip.org. For instance, AlF₃ coatings have been shown to suppress gas generation in Li₄Ti₅O₁₂ (LTO) anodes, leading to improved high-rate charge/discharge performance rsc.org. In lithium-ion batteries, AlF₃ has also been investigated as a potential cathode material itself, demonstrating initial capacities exceeding 900 mAh/g, though often accompanied by rapid capacity fade in early studies chalcogen.roakjournals.com.
More recently, advancements in aluminum-ion (Al-ion) batteries have highlighted the role of this compound in creating solid-state electrolytes mdpi.comiwaponline.comdf-chemicals.comresearchgate.netgithub.io. By incorporating an inert this compound salt into an electrolyte, researchers have developed solid-state electrolytes with a 3D porous structure that facilitates smooth aluminum ion transport and increases conductivity mdpi.comiwaponline.comresearchgate.net. These Al-ion batteries have shown exceptional longevity, with some achieving up to 10,000 charge-discharge cycles with over 99% Coulombic efficiency mdpi.comiwaponline.comgithub.io. Furthermore, the use of AlF₃ in these systems has contributed to enhanced moisture resistance, physical, and thermal stability mdpi.comiwaponline.com. The recyclability of AlF₃ components in these batteries also presents a sustainable advantage mdpi.comiwaponline.com.
| Battery Component | Role of this compound | Key Benefit | Reference |
| Cathode | Protective coating | Suppresses side reactions, enhances stability df-chemicals.comrsc.orgfrontiersin.orgaip.org | df-chemicals.comrsc.orgfrontiersin.orgaip.org |
| Cathode | Active material | High initial capacity chalcogen.roakjournals.com | chalcogen.roakjournals.com |
| Electrolyte | Solid-state component | Improves ion transport, enhances longevity mdpi.comiwaponline.comresearchgate.netgithub.io | mdpi.comiwaponline.comresearchgate.netgithub.io |
| Anode | Protective coating | Suppresses gas generation rsc.org | rsc.org |
Advanced Ceramics and Glass Science
This compound plays a significant role in advanced ceramics and glass science, acting as a modifying agent and influencing structural and crystallization properties.
Research into this compound as a Modifying Agent for Ceramic Properties
This compound (AlF₃) is utilized in the ceramics industry as a fluxing agent and a property enhancer df-chemicals.comdf-chemicals.com. Its addition can refine the grain structure of ceramic materials, leading to improved mechanical properties such as hardness and fracture toughness df-chemicals.com. AlF₃ contributes to the structural integrity of ceramics, making them more resistant to wear, abrasion, and thermal shock df-chemicals.com. It is also incorporated into electronic ceramics to enhance dielectric strength and reduce thermal expansion df-chemicals.com. In refractory materials, AlF₃ improves thermal stability and resistance to chemical attack df-chemicals.com. Furthermore, AlF₃ can act as a sintering aid, promoting liquid-phase sintering and potentially lowering the required sintering temperatures, which is beneficial for energy cost reduction mrs-j.orgzingin.co. For example, AlF₃ addition in AlN ceramics has been shown to improve thermal conductivity and facilitate lower-temperature sintering mrs-j.org. In mullite (B73837)/Al₂O₃ composites, AlF₃ promotes mullite whisker formation, which significantly enhances fracture toughness and thermal shock resistance researchgate.net.
Exploration of this compound in Nanostructured and Hybrid Ceramics
Research is exploring the use of this compound in nanostructured and hybrid ceramics to achieve novel properties. The application of nanoscopic this compound as a sintering additive for alumina (B75360) ceramics has been investigated, aiming to reduce sintering temperatures and restrict grain growth, thereby promoting a homogeneous microstructure ceramic-science.com. While nanoscopic magnesium fluoride proved effective in producing transparent corundum ceramics with high hardness, nanoscopic this compound presented challenges due to its Lewis acidity, phase transformation, and tendency towards pyrohydrolysis, which can lead to outgassing effects ceramic-science.com. However, AlF₃ has been identified as a potential additive for creating advanced ceramic materials with enhanced strength, toughness, and thermal stability df-chemicals.com. In the context of MXene-based materials for ceramics, this compound compounds have been noted as surface impurities that can be reduced with specific etching agents mdpi.com.
Influence on Crystallization and Structural Properties of Glass Matrices
This compound significantly influences the crystallization and structural properties of glass matrices. When incorporated into glass compositions, AlF₃ can act as a nucleating agent, promoting crystallization chalcogen.roakjournals.comtu-clausthal.decsic.esresearchgate.netacademie-sciences.fr. The effect of AlF₃ on glass transition temperature (Tg) and crystallization temperatures (Tx) is dependent on the base glass composition. For instance, substituting PbO with AlF₃ in lead borate (B1201080) glasses increases Tg, while replacing B₂O₃ with AlF₃ decreases Tg, Tx, and Tc chalcogen.ro. AlF₃ can also affect thermal stability, with studies indicating a reduction in the ΔT value (a measure of thermal stability) in some glass systems, suggesting its role as an efficient nucleation agent chalcogen.ro. In NaPO₃-AlF₃ glasses, the glass transition temperature (Tg) varies with aluminum content and fluoride levels, with higher Tg generally observed for higher aluminum content and lower fluoride levels github.io. The crystallization kinetics of this compound glass have been studied using DSC, yielding activation energies for crystallization aip.orgresearchgate.netresearchgate.net. The presence of AlF₃ in fluoride glasses can also lead to a break in the crystallization of the aluminosilicate (B74896) matrix due to the formation of LaF₃ akjournals.com.
| Glass Composition (Base) | AlF₃ Addition Effect | Property Affected | Reference |
| Lead Borate | Increases Tg, Tx, Tc when replacing PbO | Thermal properties | chalcogen.ro |
| Lead Borate | Decreases Tg, Tx, Tc when replacing B₂O₃ | Thermal properties | chalcogen.ro |
| Lead Borate | Reduces ΔT (acts as nucleation agent) | Thermal stability | chalcogen.ro |
| NaPO₃ | Higher Tg with higher Al content, lower F levels | Glass transition temperature | github.io |
| Na₂O–Al₂O₃–SiO₂ (doped with LaF₃) | Decreases Tg and ΔCp; decreases Tx (second stage) | Thermal properties | akjournals.com |
| ZrF₄–BaF₂–LaF₃–YF₃ | Can act as a nucleating agent | Crystallization | researchgate.net |
| CaF₂–AlF₃–SiO₂ | Enables sintering at 800–825°C; low dielectric constant | Sintering, Dielectric properties | researchgate.net |
Environmental Remediation Technologies Research
Aluminum-based materials, including metal-organic frameworks (MOFs) and aluminum oxides/hydroxides, are being researched for their efficacy in removing fluoride from water.
Mechanisms of Fluoride Adsorption by Aluminum-Based Adsorbents (e.g., Metal-Organic Frameworks)
Aluminum-based adsorbents, particularly aluminum-based MOFs and aluminum oxides/hydroxides, are investigated for their capacity to remove fluoride ions from aqueous solutions due to their high affinity for fluorine frontiersin.orgmdpi.comiwaponline.commdpi.comdntb.gov.uascielo.org.zanih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.goviwaponline.com. The primary mechanisms driving fluoride adsorption often involve a combination of electrostatic attraction, complexation, ion exchange, and chemical adsorption frontiersin.orgmdpi.comiwaponline.commdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.
Aluminum-based MOFs, such as NH₂-MIL-101(Al), have demonstrated significant fluoride adsorption capacities, with reported values reaching up to 31.2 mg/g under specific conditions mdpi.comdntb.gov.ua. These MOFs often exhibit a monolayer adsorption model and are governed by chemical adsorption as the predominant mechanism mdpi.comdntb.gov.ua. The adsorption process can be rapid, with equilibrium achieved within minutes to a few hours, depending on the specific MOF and conditions mdpi.comdntb.gov.uaresearchgate.net. Al-based MOFs like AlFu have shown exceptionally high adsorption capacities, reported as high as 600 mg/g mdpi.com.
Aluminum oxides and hydroxides also serve as effective fluoride adsorbents. Boehmite, a form of aluminum hydroxide (B78521), has shown a maximum defluoridation capacity of 42.08 mg/m² iwaponline.com. Aluminum-coated sand (AlCS), primarily consisting of amorphous aluminum oxides, follows pseudo-second-order kinetics and Langmuir adsorption, with effective removal observed over a broad pH range researchgate.net. The adsorption mechanism for these materials typically involves ligand exchange between fluoride and surface hydroxyl groups, electrostatic attraction, and complexation rsc.orgfrontiersin.orgiwaponline.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. The efficiency of these adsorbents is influenced by factors such as pH, adsorbent dosage, and initial fluoride concentration mdpi.comiwaponline.comresearchgate.netdntb.gov.uascielo.org.zaresearchgate.netresearchgate.netnih.gov.
| Adsorbent Type | Maximum Adsorption Capacity (mg/g or mg/m²) | Primary Adsorption Mechanism(s) | Key Reference(s) |
| NH₂-MIL-101(Al) (MOF) | 31.2 mg/g (at pH 3.0) | Chemical adsorption, monolayer adsorption | mdpi.comdntb.gov.ua |
| AlFu (MOF) | 600 mg/g | Electrostatic attraction, complexation | mdpi.com |
| Al-MOF-5 (MOF) | 46.08 mg/g | Electrostatic attraction, complexation | mdpi.com |
| Al-TDC (MOF) | 107.5 mg/g | Ligand exchange, electrostatic attraction | mdpi.com |
| Boehmite (Aluminum Hydroxide) | 42.08 mg/m² | Ligand exchange, electrostatic attraction | iwaponline.com |
| Aluminum Coated Sand (Amorphous Al Oxides) | Not specified (effective removal within 1 hr) | Langmuir/Freundlich, physical adsorption, pseudo-second order | researchgate.net |
| Tea Waste Supported Hydrous Aluminum Oxide | 42.14 mg/g | Hydroxyl/sulfate ion exchange, pseudo-second-order kinetics | rsc.org |
| Aluminum-hydroxide-modified Diatomite (Al-DA) | 97.3% removal (at 4 g/L dosage, pH 4) | Electrostatic attraction, complexation, ion-exchange | nih.gov |
| Activated Alumina (from pseudo-boehmite) | Not specified (max at pH 4) | Electrostatic interaction, chemisorption | researchgate.net |
| Aluminum-based adsorbent (precipitation method) | 43.29 mg/g | Ion exchange, Langmuir isotherm | researchgate.net |
List of Compounds Mentioned:
this compound (AlF₃)
Aluminum oxide (Al₂O₃)
Aluminum hydroxide (Al(OH)₃)
Aluminum chloride (AlCl₃)
Aluminum trifluoromethanesulfonate (Al(OTf)₃)
Aluminum-based Metal-Organic Frameworks (Al-based MOFs)
NH₂-MIL-101 (Al)
NH₂-MIL-101 (Fe)
Al-MOF-5
Al-TDC
Zr-TDC
Ce-TDC
AlFu MOF
MIL-96(Al)
MOF-801
La-BTC MOFs
Al-Cu oxide nanoparticles
Boehmite
Bayerite
Gibbsite
Activated Alumina
Diatomite (DA)
Al-DA
Mullite
Magnesium fluoride (MgF₂)
Titanium dioxide (TiO₂)
Ferric oxide (Fe₂O₃)
Calcium fluoride (CaF₂)
Sodium fluoride (NaF)
Potassium fluoride (KF)
Yttrium oxide (Y₂O₃)
Yttrium fluoride (YF₃)
Lithium fluoride (LiF)
Sodium phosphate (B84403) (NaPO₃)
Lanthanum fluoride (LaF₃)
Zirconium fluoride (ZrF₄)
Barium fluoride (BaF₂)
Strontium fluoride (SrF₂)
Magnesium oxide (MgO)
Sodium this compound (Na₃AlF₆)
Lithium hexafluorophosphate (LiPF₆)
Lithium bis(fluorosulfonyl)imide (LiFSI)
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
Lithium bis(oxalato)borate (LiBOB)
Lithium difluoro(oxalato)borate (LiDFOB)
Fluosilicic acid
Environmental Geochemistry and Biogeochemical Interactions of Aluminum Fluoride Complexes
Speciation and Transport of Aluminum-Fluoride Complexes in Aquatic Systems
The speciation of aluminum in aquatic environments is profoundly influenced by the presence of fluoride (B91410) ions, which form a series of stable and soluble complexes. In natural waters, dissolved mononuclear aluminum can be categorized into three main forms: the free aquo aluminum ion (Al³⁺), aluminum complexed with fluoride, and aluminum bound to organic ligands. consensus.appnih.gov The formation of aluminum-fluoride complexes is a dominant process, particularly in acidic to neutral waters, effectively shifting the aluminum speciation away from free Al³⁺ and hydroxo-complexes toward inorganic fluoro-complexes. consensus.appconsensus.app
The specific aluminum-fluoride species that predominate is highly dependent on environmental conditions, primarily pH and the relative concentrations of aluminum and fluoride. usgs.gov The primary complexes formed include AlF²⁺, AlF₂⁺, and AlF₃⁰. consensus.app In acidic waters, these fluoride complexes can constitute the main form of dissolved aluminum. nih.govusgs.gov For instance, in acidic surface waters, organic and fluoride complexes are the predominant forms of aluminum. nih.gov Once formed, these aluminum-fluoride complexes are notably stable, which facilitates their transport and persistence in aquatic systems. consensus.app Their stability and solubility mean they can remain in the water column, influencing both the mobility and the biogeochemical cycling of aluminum. consensus.app
The following table illustrates the distribution of aluminum species under specific conditions, highlighting the significance of fluoride complexation.
| Species Category | Condition 1: Low Fluoride (1 µM) | Condition 2: Moderate Fluoride (5 µM) |
| Free Al³⁺ | ~7% | ~1% |
| Al-OH Complexes | ~16% | ~2% |
| Al-F Complexes | ~75% | ~97% |
| (Data synthesized from modeling studies in acidified waters.) clemson.edu |
Geochemical Cycling and Mobility in Natural Environments (Soils, Streams, Volcanic Ash Deposits)
The geochemical behavior of aluminum fluoride is dictated by complex interactions within various natural matrices, including soils, streams, and volcanic deposits.
In soils , the mobility of fluoride and its complexation with aluminum are governed by factors such as soil pH, the presence of clay and organic matter, and the mineral composition. koreascience.krmdpi.com Fluoride sorption in soil is strongly correlated with aluminum and iron oxides. nih.gov The primary mechanism involves ligand exchange, where fluoride ions replace hydroxyl groups on the surfaces of soil minerals. koreascience.krnih.gov In acidic soils, fluoride solubility is higher due to its strong complexation with aluminum, which is more available under these conditions. koreascience.kr This complexation can enhance the mobility and leaching of aluminum from soils into adjacent streams. nih.gov Conversely, in neutral to alkaline soils, fluoride is more readily bound to soil surfaces and is less available. koreascience.kr
Volcanic ash deposits represent a significant natural source of both aluminum and fluoride. witpress.com During eruptions, volcanic gases like hydrogen fluoride (HF) can adsorb onto the surface of ash particles, leading to the formation of various fluoride compounds. researchgate.netresearchgate.net Studies on volcanic ash have identified the presence of this compound (AlF₃) as well as other sparingly soluble fluoride compounds. researchgate.net The leaching of these compounds from ash deposits upon contact with water can release aluminum-fluoride complexes into surface and groundwaters. smartwatermagazine.com The rate and extent of this leaching depend on the specific mineralogy of the fluoride compounds on the ash surface, with some forms releasing fluoride over extended periods.
Impact of Environmental Parameters on Aluminum-Fluoride Complexation (e.g., pH, Ligand Concentration)
The formation and stability of aluminum-fluoride complexes are highly sensitive to several key environmental parameters, most notably pH and the presence of competing ligands.
pH: The pH of an aqueous solution is the single most critical factor controlling aluminum speciation. mdpi.com The complexation of aluminum with fluoride is most pronounced at pH values below 7.5. consensus.appconsensus.app In acidic environments (pH < 5.5), where the free Al³⁺ ion is the dominant form of aluminum, it readily reacts with fluoride to form a series of AlFₓ⁽³⁻ˣ⁾⁺ complexes. mdpi.com As pH increases, hydrolysis reactions begin to compete with fluoride complexation, leading to the formation of aluminum-hydroxide species. usgs.govmdpi.com The kinetics of AlF²⁺ formation are also strongly pH-dependent, with the reaction rate being significantly influenced by the relative concentrations of Al³⁺ and its hydrolyzed form, AlOH²⁺. researchgate.net
Ligand Concentration: The presence of other ligands, both inorganic (e.g., sulfate) and organic (e.g., dissolved organic matter like fulvic acid), can influence aluminum-fluoride complexation. consensus.appusgs.gov Sulfate can form complexes with aluminum, though these are generally less stable than the fluoride complexes and are only significant at very high sulfate concentrations. usgs.gov Dissolved organic matter can be a strong complexing agent for aluminum, competing with fluoride for available Al³⁺. nih.gov In some cases, mixed-ligand complexes, involving aluminum bound to both fluoride and an organic ligand, can form, further complicating the speciation. consensus.app High concentrations of fluoride, however, tend to favor the formation of aluminum-fluoride complexes over other forms. clemson.edu
Table: Influence of Key Environmental Parameters on Aluminum-Fluoride Complexation
| Parameter | Effect on Al-F Complexation | Research Findings |
| pH | Dominant Control: Complexation is strongest in acidic to neutral conditions (pH < 7.5). | In acidic waters, fluoride complexes are the predominant form of dissolved aluminum. As pH rises, hydrolysis competes, and Al-OH species become more prevalent. consensus.appusgs.govmdpi.com |
| Fluoride Concentration | Direct Relationship: Higher fluoride concentrations drive the equilibrium towards the formation of higher-order complexes (e.g., AlF₂⁺, AlF₃⁰). | Increasing fluoride shifts aluminum speciation away from free Al³⁺ and organic complexes toward inorganic fluoro-complexes. consensus.appclemson.edu |
| Competing Ligands (e.g., Organics, Sulfate) | Competitive Binding: Strong complexing agents like dissolved organic matter can compete with fluoride for aluminum, reducing the proportion of Al-F complexes. | Organic and fluoride complexes are often the predominant forms of Al in dilute acidic waters. Sulfate complexes are generally less significant. consensus.appnih.govusgs.gov |
Computational and Equilibrium Modeling of Environmental Fate (e.g., Visual MINTEQ)
Geochemical equilibrium models are essential tools for predicting the speciation and environmental fate of aluminum-fluoride complexes under various conditions. Software such as Visual MINTEQ, which is based on the EPA's MINTEQA2, is widely used for these calculations. vminteq.comvminteq.comepa.gov These models use thermodynamic data for a comprehensive set of chemical reactions to calculate the equilibrium distribution of species in aqueous solutions. epa.gov
By inputting data on the total concentrations of dissolved components (like aluminum, fluoride, calcium, etc.), pH, and temperature, Visual MINTEQ can simulate the complex chemical equilibria. clemson.eduvminteq.com The model can calculate the percentage of total aluminum that exists as the free ion (Al³⁺), as various hydroxide (B78521) complexes, and as different fluoride complexes (AlF²⁺, AlF₂⁺, etc.). clemson.edu
Modeling studies using Visual MINTEQ have demonstrated that in acidified waters with even micromolar concentrations of fluoride, aluminum-fluoride complexes can account for the vast majority (e.g., >95%) of the dissolved aluminum. clemson.edu These models are also capable of simulating the effects of competing ligands, such as dissolved organic matter, and can predict how changes in parameters like pH or fluoride concentration will shift the speciation. clemson.edu Furthermore, these programs can assess the saturation state of various minerals, helping to predict whether minerals like fluorite (CaF₂) or gibbsite (Al(OH)₃) are likely to precipitate or dissolve. clemson.eduresearchgate.net
Mechanistic Investigations of this compound Interactions with Biomolecules as Phosphate (B84403) Analogues
A critical aspect of the biogeochemistry of this compound is its ability to act as a phosphate analogue in biological systems. mdpi.comnih.gov This mimicry is of fundamental importance because phosphoryl transfer reactions, controlled by molecules like adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are central to cellular metabolism, growth, and signaling. wikipedia.org
The aluminofluoride complexes, such as AlF₃ and AlF₄⁻, can mimic the geometry of the transition state of a phosphoryl group during enzymatic hydrolysis. nih.gov Specifically, the planar AlF₃ molecule can adopt a trigonal bipyramidal geometry when it binds in the active site of an enzyme next to a nucleoside diphosphate (like ADP). This structure closely resembles the pentavalent transition state of the terminal phosphate of ATP as it is being transferred. nih.gov
This molecular mimicry allows aluminofluoride complexes to bind with high affinity, but often reversibly, to the phosphate-binding sites of numerous enzymes. nih.gov This interaction can lock the enzyme in an inactive or an activated state. A well-studied example is the effect of aluminofluoride on heterotrimeric G-proteins. In the presence of guanosine diphosphate (GDP), AlF₄⁻ can bind in the nucleotide-binding pocket, mimicking the gamma-phosphate of GTP and causing the G-protein to become persistently activated. wikipedia.org This property has made aluminofluoride complexes an invaluable tool for studying the mechanisms of G-protein activation and GTP hydrolysis. wikipedia.org Similarly, they have been used to investigate the mechanisms of various ATPases, kinases, and phosphatases. nih.govnih.govwhiterose.ac.uk
Table: Examples of this compound as a Phosphate Analogue
| Enzyme/Protein Class | Biological Function | Mechanism of AlFₓ Interaction | Consequence of Interaction |
| Heterotrimeric G-Proteins | Signal transduction | AlF₄⁻ + GDP mimics GTP | Constitutive activation of the G-protein wikipedia.org |
| ATPases (e.g., Myosin) | Hydrolyze ATP for energy | AlF₄⁻ + ADP mimics the ATP hydrolysis transition state | Inhibition of the ATPase cycle |
| Kinases (e.g., Acetate Kinase) | Transfer phosphate groups | MgADP-AlFₓ-substrate complex mimics the transition state | Forms a stable, inactive "abortive complex" in the active site nih.gov |
| Phosphatases | Remove phosphate groups | AlFₓ binds to the active site, mimicking the phosphate group | Competitive inhibition of the enzyme nih.gov |
Future Research Directions and Challenges in Aluminum Fluoride Science
Development of Novel Synthesis Routes for Tailored Aluminum Fluoride (B91410) Materials with Enhanced Functionality
A primary area of research involves the development of innovative synthesis routes to produce AlF₃ materials with precisely controlled properties, leading to enhanced functionalities. Traditional methods often yield materials with broad particle size distributions and limited control over morphology. Emerging strategies aim to overcome these limitations by tailoring synthesis parameters to achieve specific nanoscale structures, high surface areas, and controlled crystalline phases. For instance, aqueous phase synthesis using ammonium (B1175870) aluminum carbonate hydroxide (B78521) (AACH) and hydrogen fluoride (HF) has shown promise in producing AlF₃ with high specific surface areas, tunable textural, structural, and acidic properties researchgate.net. Research is also exploring methods to control crystal growth, such as using polyvinylidene fluoride (PVDF) to confine AlF₃ crystal and particle formation, leading to different phases like θ-AlF₃, β-AlF₃, and α-AlF₃, each with distinct catalytic performances researchgate.net. The development of fluorolytic sol-gel synthesis offers access to nanosized metal fluorides, including AlF₃, with distinct properties compared to classically prepared counterparts, enabling access to strong solid Lewis acids for new catalytic reactions rsc.org.
Advancements in In-Situ Characterization Techniques for Dynamic Processes and Real-Time Analysis
Understanding the dynamic processes involved in AlF₃ synthesis, reactions, and applications requires advanced characterization techniques capable of real-time analysis. Traditional ex situ methods provide only static snapshots, limiting insights into dynamic transformations. In-situ techniques, such as synchrotron X-ray diffraction (s-XRD), laser scanning confocal microscopy, and X-ray computed microtomography (X-ray µ-CT), are crucial for analyzing the structure and morphology of materials and their interfaces during operation ustb.edu.cn. Raman spectroscopy and in-situ transmission electron microscopy (TEM) are also being employed to visualize internal crystalline structures and chemical states, offering atomic-level resolution ustb.edu.cn. The challenge lies in expanding the temperature ranges and improving the time and spatial resolution of these methods to monitor reactions in realistic industrial settings rather than solely in controlled laboratory environments ustb.edu.cn. Advancements in these techniques are expected to provide a deeper understanding of complex interactions within materials, crucial for optimizing processes and designing new materials ustb.edu.cnoaepublish.com.
Exploration of New Catalytic Applications and Enhanced Selectivity in Complex Organic Transformations
Aluminum fluoride is gaining attention for its potential as a catalyst in various organic transformations, offering enhanced selectivity and more sustainable chemical manufacturing processes noahchemicals.com. Research is exploring its utility as a Lewis acid catalyst. For example, molecular fluoride complexes of boron, aluminum, and gallium have demonstrated competence as catalysts for the thiodefluorination and hydrodefluorination of electron-deficient arenes. These catalysts show selectivity for sp²C–F over sp³C–F bonds, with CF₃ groups being tolerated under catalytic conditions acs.org. Studies are also investigating the catalytic performance of AlF₃ with different morphologies for the conversion of potent fluorinated greenhouse gases, with some AlF₃ catalysts exhibiting significantly enhanced Lewis acidity and catalytic activity for dehydrofluorination reactions researchgate.net. Further research aims to leverage the Lewis acidic properties of AlF₃ for a broader range of organic synthesis reactions, potentially leading to more efficient and environmentally friendly chemical production noahchemicals.comresearchgate.net.
Innovative Approaches for Energy-Efficient Production and Sustainable Utilization in Industrial Processes
The aluminum industry is under pressure to improve sustainability, with a focus on energy efficiency and reduced environmental impact. For AlF₃ production, this translates to developing innovative approaches that minimize energy consumption and maximize resource utilization. Recycling aluminum is significantly more energy-efficient than primary production, and AlF₃ plays a role in this process by providing an electrolytic boost and improving metal quality futuremarketinsights.com. Companies are investing in technologies to capture and reuse heat and fluorine lost during industrial processes, thereby enhancing energy efficiency and sustainability, as exemplified by heat pipe condensing economizers alufluor.com. Repurposing by-products, such as fluorosilicic acid (FSA) from the fertilizer industry, to produce AlF₃ represents a significant step towards a circular economy and reduces reliance on mined fluorspar alufluor.comfluoralpha.ma. Future research will likely focus on further optimizing these circular systems, developing advanced electrolysis techniques, and exploring inert anode technologies to further reduce energy demand and emissions in AlF₃ production and its downstream applications futuremarketinsights.comelkamehr.com.
Deepening Fundamental Understanding of Complex Reaction Mechanisms and Surface Phenomena
A critical aspect of advancing AlF₃ science involves a deeper understanding of its fundamental reaction mechanisms and surface phenomena. Density functional theory (DFT) calculations are being employed to examine surface chemistry, such as the fluorination of alumina (B75360) surfaces, to elucidate reaction pathways between alumina and fluorinated species researchgate.net. Understanding these interactions is crucial for predicting the reactivity of aluminum particles passivated by alumina shells. Research into the catalytic activity of AlF₃ phases, like β-AlF₃ and HS-AlF₃, highlights the role of under-coordinated Al surface sites acting as Lewis acid sites, which are key to their catalytic performance rsc.orgcolab.ws. Studies are also investigating the mechanism of fluoride removal by aluminum hydroxides, suggesting ligand exchange between fluoride and surface hydroxyl groups as the primary mechanism, with the density of these groups influencing defluoridation capacity iwaponline.com. Elucidating these complex mechanisms at the molecular and surface level is essential for rational material design and process optimization.
Interdisciplinary Research at the Interface of Materials Science, Catalysis, and Environmental Chemistry
The future of AlF₃ research lies in interdisciplinary collaboration, bridging materials science, catalysis, and environmental chemistry. For instance, the development of novel AlF₃ materials with tailored properties for catalytic applications requires expertise in materials synthesis and characterization. Simultaneously, understanding the environmental implications of AlF₃ production and use, including its role in industrial waste streams and potential for remediation, necessitates a strong foundation in environmental chemistry. Research into AlF₃'s catalytic activity in organic transformations, its role in energy-efficient production, and its potential in advanced materials like batteries or optical coatings exemplifies this interdisciplinary approach noahchemicals.comfrontiersin.org. Exploring the use of AlF₃ in environmental remediation, such as fluoride removal from water, also highlights the intersection of these fields frontiersin.orgnih.gov. By fostering collaboration across these disciplines, researchers can unlock new functionalities and develop more sustainable solutions involving this compound.
Conclusion
Synthesis of Key Research Findings and Emerging Trends
Recent research into aluminum fluoride (B91410) (AlF₃) reaffirms its indispensable role in primary aluminum production while highlighting significant growth in diverse industrial applications. A central finding is the consistent market growth driven by the expanding demand for aluminum in the automotive, aerospace, and construction sectors. industryarc.comalliedmarketresearch.comopenpr.com This is largely due to aluminum's lightweight and corrosion-resistant properties, which are critical for applications like electric vehicles (EVs) and modern infrastructure. industryarc.comalliedmarketresearch.com In the Hall-Héroult process for aluminum smelting, aluminum fluoride is a crucial fluxing agent that lowers the melting point of alumina (B75360) and increases the electrolyte's conductivity, thereby enhancing energy efficiency. industryarc.comwikipedia.org
Several key trends are emerging in the this compound landscape. Firstly, there is a growing demand for high-purity this compound. futuremarketinsights.com This trend is linked to its expanding use in manufacturing specialty ceramics, glass, and advanced materials where purity is paramount. alliedmarketresearch.comfuturemarketinsights.compersistencemarketresearch.com Anhydrous this compound (AAHF), in particular, is gaining traction for its high thermal stability and purity, making it suitable for advanced applications. industryarc.com
Secondly, sustainability and environmental concerns are shaping production methodologies. industryarc.comfuturemarketinsights.com Research and industrial efforts are increasingly focused on developing more eco-friendly and efficient synthesis processes. openpr.com This includes improving fluorine recovery from industrial byproducts and adopting dry process technologies to reduce environmental impact. industryarc.comfuturemarketinsights.com Government support for green industry initiatives is also accelerating this shift towards sustainable manufacturing. futuremarketinsights.com
A third significant trend is the diversification of this compound's applications beyond metallurgy. It is finding new utility as a catalyst in organic synthesis and in the production of fluorine chemicals, such as fluorocarbons and fluoropolymers. persistencemarketresearch.comnih.gov Notably, its use is being explored in the manufacturing of lithium-ion batteries and as a low-index optical thin film for applications requiring far UV transparency. industryarc.comwikipedia.org Furthermore, this compound complexes are being used in biochemical research to study phosphoryl transfer reactions, which are fundamental to cellular metabolism. wikipedia.orgnih.gov
The market itself is experiencing strategic shifts, including vertical integration, as aluminum smelting firms partner with fluoride manufacturers to ensure a stable supply chain. industryarc.com The Asia-Pacific region, led by China, continues to dominate both production and consumption due to its massive aluminum industry. industryarc.comalliedmarketresearch.com
Outlook and Prospects for Future this compound Research Initiatives
The future outlook for this compound is promising, with market projections indicating steady growth into the next decade. alliedmarketresearch.comfuturemarketinsights.commarketresearchfuture.com This growth is expected to be propelled not only by the robust aluminum market but also by the increasing penetration of AlF₃ into high-tech and emerging sectors. futuremarketinsights.com Future research initiatives are likely to be concentrated in several key areas that align with current trends and future demands.
One of the most critical areas for future research will be the development of novel and more sustainable production technologies. openpr.comopenpr.com This includes optimizing the synthesis of this compound from alternative fluorine sources like hexafluorosilicic acid, a byproduct of phosphate (B84403) fertilizer production, to create a more circular economy. wikipedia.orgfuturemarketinsights.com Continued research into enhancing energy efficiency and reducing emissions in the production process will be paramount to meet increasingly stringent environmental regulations. openpr.comfuturemarketinsights.com
Exploration of new applications represents a significant frontier for AlF₃ research. Its role in energy storage, particularly in enhancing the performance and stability of lithium-ion batteries, is a promising avenue. industryarc.com Further investigation into its use in the synthesis of advanced materials, such as fluoroaluminate glasses for optical fibers and specialty ceramics with unique thermal and electrical properties, is anticipated. alliedmarketresearch.comwikipedia.orgheavenmaterials.com Research into creating nanostructured forms of this compound, such as nanowires, could unlock novel electro-physical properties and expand its application in electronics and catalysis. nih.gov
In the field of life sciences, the use of aluminum-fluoride complexes as mimics of phosphate groups will likely continue to be a valuable tool in structural biology and enzymology, aiding in the fundamental understanding of biological processes. wikipedia.orgnih.gov
Finally, improving the cost-effectiveness of producing high-purity grades of this compound will be a key focus. futuremarketinsights.com As demand from the electronics, pharmaceutical, and specialty chemicals industries grows, research aimed at scalable and economical purification techniques will be essential for market expansion. futuremarketinsights.comissuewire.com These research efforts will be crucial for navigating challenges such as raw material price volatility and for capitalizing on the growth opportunities presented by technological advancements and global sustainability goals. openpr.com
Q & A
Q. What are the standard methodologies for synthesizing high-purity aluminum fluoride (AlF₃) in laboratory settings?
this compound is typically synthesized via direct reaction between aluminum oxide (Al₂O₃) and hydrofluoric acid (HF) under controlled conditions. For high-purity AlF₃, anhydrous HF is preferred to minimize hydration. Alternative methods include thermal decomposition of ammonium hexafluoroaluminate [(NH₄)₃AlF₆] at 600–700°C. Ensure stoichiometric ratios and inert atmospheres (e.g., argon) to prevent contamination. Post-synthesis, X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for validating purity .
Q. How can researchers accurately quantify fluoride ions in biological samples exposed to AlF₃?
Use ion-selective electrodes (ISE) or colorimetric methods (e.g., SPADNS reagent) for fluoride detection. Pre-treat samples with acid digestion (e.g., HNO₃/HClO₄) to release bound fluoride, but ensure matrix compatibility. For trace analysis, consider gas chromatography-mass spectrometry (GC-MS) with derivatization. Validate methods against certified reference materials (CRMs), though note that CRMs for fluoride in biological matrices are limited, necessitating cross-validation with spiked recovery experiments .
Q. What experimental models are suitable for studying the neurotoxic effects of AlF₃?
Rodent models (rats/mice) are widely used. Administer AlF₃ via oral gavage or drinking water at doses reflecting environmental exposure (e.g., 1–10 mg/kg/day). Monitor neurotransmitter levels (e.g., dopamine, norepinephrine) via HPLC-ECD and assess histopathological changes in the cerebral cortex. Include controls for aluminum and fluoride alone to isolate synergistic effects. Note that juvenile rodents exhibit higher aluminum accumulation, making them ideal for developmental neurotoxicity studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the synergistic neurotoxicity of aluminum and fluoride?
Contradictions often arise from variations in exposure duration, dosage, and model systems. To address this:
- Conduct dose-response studies with fixed Al:F molar ratios (e.g., 1:3) to mimic natural co-exposure.
- Use transcriptomic profiling (RNA-seq) to identify shared pathways, such as oxidative stress (e.g., Nrf2/ARE) or neurotransmitter dysregulation.
- Apply multivariate statistical analysis to differentiate confounding factors (e.g., dietary calcium intake) .
Q. What experimental design optimizes fluoride removal using aluminum electrocoagulation (Al-EC)?
Utilize Box–Behnken design (BBD) to optimize variables: current density (10–20 mA/cm²), pH (6–7), initial fluoride concentration (5–20 mg/L), and treatment time (30–60 min). Monitor fluoride removal via ISE and validate with ICP-MS. Al-EC achieves >90% efficiency at 18.5 mA/cm², pH 6.8, and 50 min for 16 mg/L initial fluoride. Compare with Fe-EC to assess sludge production and energy costs. Include ANOVA to identify significant factors (e.g., current density dominates Fe-EC, while initial concentration drives Al-EC) .
Q. How can researchers address discrepancies in fluoride measurement accuracy across studies?
Discrepancies often stem from incomplete fluoride release during sample pre-treatment or outdated analytical methods. Mitigate by:
- Validating digestion protocols (e.g., TMAH digestion for biological tissues) to ensure full fluoride liberation.
- Cross-referencing ISE results with neutron activation analysis (NAA) for high-precision validation.
- Reporting measurement uncertainty (GUM principles) and participating in interlaboratory comparisons .
Q. What strategies improve the rigor of epidemiological studies linking AlF₃ exposure to neurodegenerative diseases?
- Use total fluoride exposure metrics (dietary + environmental) rather than water concentration alone.
- Stratify populations by calcium and aluminum intake to control for confounding.
- Incorporate biomarkers like urinary fluoride and serum aluminum levels, paired with neuroimaging (MRI/PET) for early pathology detection.
- Apply systematic review frameworks (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study validity .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
